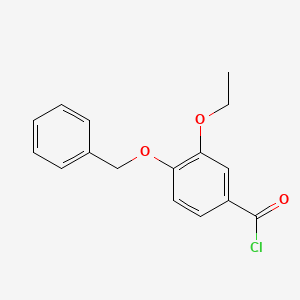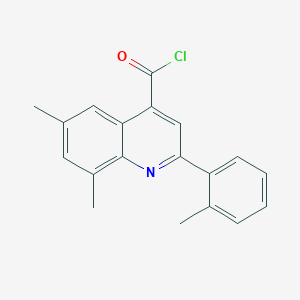![molecular formula C10H5FN2O2S B1451366 7-氟-苯并[d]咪唑[2,1-b]噻唑-2-羧酸水合物 CAS No. 849924-90-9](/img/structure/B1451366.png)
7-氟-苯并[d]咪唑[2,1-b]噻唑-2-羧酸水合物
描述
7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, an imidazo-thiazole core, and a carboxylic acid group, making it a versatile scaffold for drug development.
科学研究应用
7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
Target of Action
The primary target of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the Coenzyme A biosynthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and other metabolic pathways. Therefore, the disruption of Coenzyme A production can lead to significant downstream effects on these metabolic processes.
Pharmacokinetics
The pharmacokinetic properties of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate were predicted using in silico ADMET prediction tools . .
Result of Action
The most active derivative of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate displayed significant activity against Mycobacterium tuberculosis . The compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line , suggesting that it could be a potential candidate for further development as an antimycobacterial agent.
生化分析
Biochemical Properties
7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been studied for its role in biochemical reactions, particularly its interactions with enzymes and proteins. This compound has shown potential as an inhibitor of certain enzymes, such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate and pantothenate synthetase involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting the metabolic pathway of the bacterium . Additionally, molecular docking studies have suggested that this compound may interact with other proteins involved in cellular processes, further highlighting its potential as a biochemical tool .
Cellular Effects
The effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate on various types of cells and cellular processes have been investigated in vitro. Studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis by targeting pantothenate synthetase, leading to a decrease in coenzyme A levels and subsequent disruption of cellular metabolism . Furthermore, 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been observed to have minimal toxicity towards mammalian cells, such as MRC-5 lung fibroblasts, at concentrations that are effective against the bacterium . This selective inhibition suggests that the compound may have potential as an antimicrobial agent with limited side effects on host cells.
Molecular Mechanism
The molecular mechanism of action of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate involves its binding interactions with target enzymes and proteins. Specifically, this compound has been shown to bind to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . This inhibition disrupts the metabolic pathway of Mycobacterium tuberculosis, leading to a decrease in cellular growth and viability . Additionally, molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complex, further elucidating the mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate have been observed to change over time. The stability of the compound has been evaluated, and it has been found to remain stable under standard laboratory conditions for extended periods . Degradation studies have shown that the compound may undergo hydrolysis in aqueous solutions, leading to a decrease in its efficacy over time . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of Mycobacterium tuberculosis .
Dosage Effects in Animal Models
The effects of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate have been studied in animal models to determine the optimal dosage and potential toxicity. Studies have shown that the compound exhibits a dose-dependent inhibition of Mycobacterium tuberculosis, with higher doses leading to greater inhibition of bacterial growth . At very high doses, the compound has been observed to cause adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is involved in metabolic pathways related to the biosynthesis of coenzyme A. The compound inhibits pantothenate synthetase, an enzyme that catalyzes the formation of pantothenate, a precursor of coenzyme A . By inhibiting this enzyme, the compound disrupts the metabolic flux of coenzyme A synthesis, leading to a decrease in coenzyme A levels and subsequent disruption of cellular metabolism . This inhibition has been shown to selectively target Mycobacterium tuberculosis, making it a potential candidate for antimicrobial therapy .
Transport and Distribution
The transport and distribution of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate within cells and tissues have been studied to understand its pharmacokinetics. The compound has been found to be efficiently transported into bacterial cells, where it accumulates and exerts its inhibitory effects on pantothenate synthetase . In mammalian cells, the compound has been observed to have limited distribution, with minimal accumulation in non-target tissues . This selective distribution suggests that the compound may have a favorable pharmacokinetic profile for antimicrobial therapy.
Subcellular Localization
The subcellular localization of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate has been investigated to determine its site of action within cells. Studies have shown that the compound localizes primarily to the cytoplasm, where it interacts with pantothenate synthetase and other target proteins . The presence of targeting signals or post-translational modifications that direct the compound to specific compartments or organelles has not been observed . This cytoplasmic localization is consistent with the compound’s mechanism of action, as pantothenate synthetase is a cytoplasmic enzyme involved in coenzyme A biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with a fluorinated benzaldehyde under acidic conditions, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization and recrystallization techniques to obtain the hydrate form of the compound .
化学反应分析
Types of Reactions
7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
相似化合物的比较
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but may lack the fluorine atom or carboxylic acid group.
Imidazo[2,1-b]thiazole derivatives: These compounds have a similar imidazo-thiazole core but differ in the substituents attached to the core.
Uniqueness
The presence of the fluorine atom and the carboxylic acid group in 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate enhances its chemical reactivity and potential biological activity compared to other similar compounds . These functional groups contribute to its unique properties, making it a valuable compound for further research and development .
属性
IUPAC Name |
6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWVJQBLVPCFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=NC(=CN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382626 | |
| Record name | 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-90-9 | |
| Record name | 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



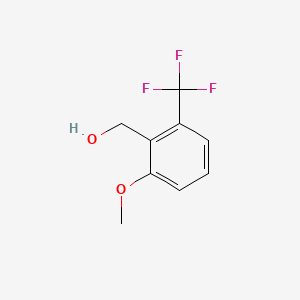
![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)
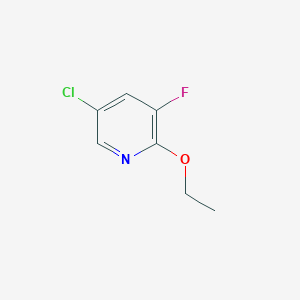
![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
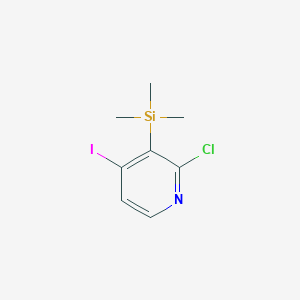
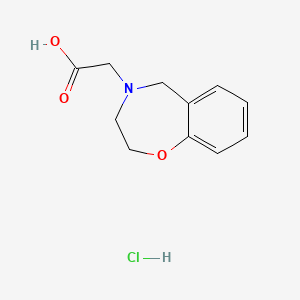
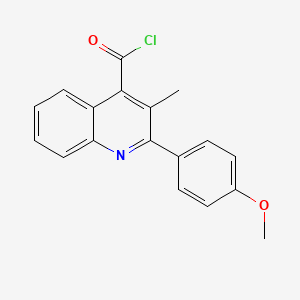
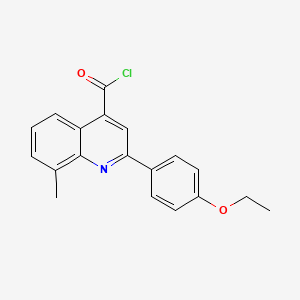

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
